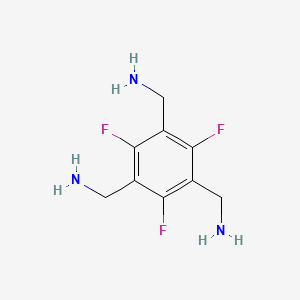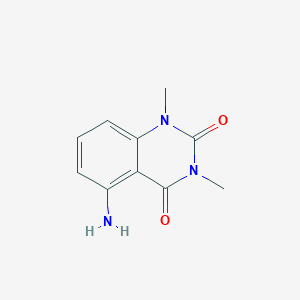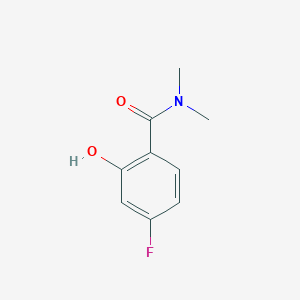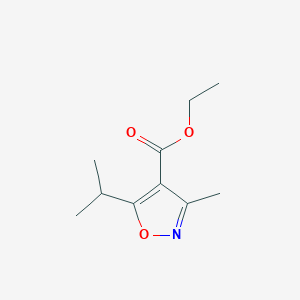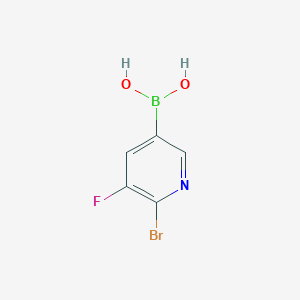
2,6-Dichloro-4-trifluoromethylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzothiazole ring. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole typically involves the halogenation of benzothiazole derivatives. One common method starts with the halogenation of p-chlorobenzotrifluoride, followed by ammoniation to introduce the benzothiazole ring. The reaction conditions often involve the use of halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole involves large-scale halogenation and ammoniation processes. The starting material, p-chlorobenzotrifluoride, is subjected to halogenation using chlorine gas in the presence of a catalyst. The resulting intermediate is then treated with ammonia to form the final benzothiazole compound. This process is characterized by its efficiency, cost-effectiveness, and environmental friendliness due to the recovery and reuse of ammonia .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is structurally similar but lacks the benzothiazole ring.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Another similar compound with a pyridine ring instead of a benzothiazole ring.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H2Cl2F3NS |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H2Cl2F3NS/c9-3-1-4(8(11,12)13)6-5(2-3)15-7(10)14-6/h1-2H |
InChI Key |
MHRKCVQJVSYVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


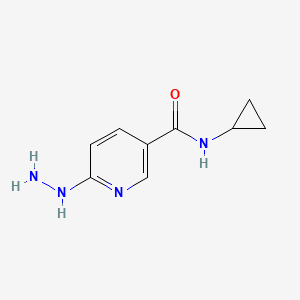
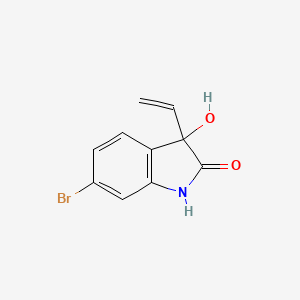
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
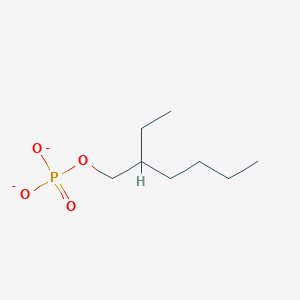
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
